Bienvenue dans la boutique en ligne BenchChem!

Quinaglute

Cardiology Pharmacokinetics Bioavailability

Quinidine gluconate is the only extended-release Class Ia antiarrhythmic for atrial fibrillation cardioversion and Brugada syndrome VF prevention. Unlike standard quinidine salts, the gluconate formulation provides slower absorption and reduced peak-to-trough fluctuation, ensuring therapeutic consistency. Bioavailability studies confirm non-interchangeability with sulfate salts—substitution risks therapeutic failure or toxicity. With 60% cardioversion efficacy vs sotalol's 20% (p=0.009), this API is essential for electrophysiology labs. Ideal for pharmaceutical development, bioequivalence studies, and reference standard applications. ≥98% purity, available for global B2B procurement.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B7796449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaglute
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1
InChIKeyLOUPRKONTZGTKE-NBGVHYBESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
Lustrous needles;  decomposes at 259 °C (drug);  specific optical rotation at 20 °C/D + 200 deg ;  sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether;  neutral reaction. /Quinidine hydrochloride monohydrate/
1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform;  very soluble in methanol;  practically insoluble in petroleum ether.
Soluble in benzene
In water, 140 mg/l @ 25 °C
WHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Quinaglute (Quinidine Gluconate) Procurement Overview: A Sustained-Release Class Ia Antiarrhythmic


Quinaglute, the brand name for quinidine gluconate, is a Class Ia antiarrhythmic agent used for the management of atrial fibrillation, atrial flutter, and life-threatening ventricular arrhythmias [1]. It is an extended-release formulation of quinidine, designed to provide more constant blood levels compared to immediate-release salts like quinidine sulfate [2]. As a first-line agent in certain clinical scenarios, its unique pharmacokinetic profile and specific indications necessitate careful selection over generic substitutes [1].

Why Generic Substitution for Quinaglute (Quinidine Gluconate) Is Scientifically Unsound


Substitution of Quinaglute with other quinidine salts or sustained-release formulations is not equivalent and can lead to therapeutic failure or toxicity. Direct comparative bioavailability studies demonstrate that different sustained-release quinidine products have markedly different absorption rates and peak concentrations, making them non-interchangeable [1]. Furthermore, the gluconate salt provides a distinct pharmacokinetic profile with slower absorption and reduced peak-to-trough fluctuation compared to the sulfate salt, which is critical for maintaining therapeutic levels and minimizing adverse effects [2]. Prescribers should not view these products as generic equivalents.

Quantitative Evidence for Quinaglute (Quinidine Gluconate) Differentiation: A Comparator-Based Guide


Comparative Bioavailability: Quinaglute vs. Other Sustained-Release Quinidine Formulations

In a randomized 3-way crossover trial in 12 healthy male volunteers, Quinaglute (quinidine gluconate 324 mg) produced a significantly higher peak serum concentration (Cmax) of 2.7 ± 0.8 mg/L at 2.5 ± 1.1 hours compared to Biquin (1.6 ± 0.4 mg/L) and Quinidex (1.7 ± 0.6 mg/L) [1]. The absorption half-life of Quinaglute was 1.43 ± 0.88 hours, which was not significantly different from Biquin (1.25 ± 0.6 hours) but much faster than Quinidex (2.83 ± 1.02 hours) [1]. These data demonstrate that not all sustained-release quinidine products are bioequivalent, and substitution can lead to clinically significant variations in drug exposure [1].

Cardiology Pharmacokinetics Bioavailability

Comparative Pharmacokinetics: Quinidine Gluconate vs. Quinidine Sulfate

A single-dose crossover study in 20 healthy volunteers demonstrated that quinidine gluconate absorption is significantly slower than quinidine sulfate, with peak concentrations achieved at approximately 5 hours for gluconate versus 1 hour for sulfate [1]. While the extent of absorption (AUC) was not significantly different, the slower absorption profile of gluconate results in more constant blood levels with smaller fluctuations between peak and trough concentrations [2]. Computer modeling based on clinical data confirms that quinidine gluconate provides more constant blood levels with smaller differences between Cpmax and Cpmin than the sulfate when administered every 6 or 8 hours [2].

Cardiology Pharmacokinetics Drug Formulation

Comparative Efficacy in Atrial Fibrillation Conversion: Quinidine vs. Sotalol

In a randomized controlled trial of 50 patients with persistent atrial fibrillation, quinidine was significantly more effective than sotalol in terminating the arrhythmia, achieving conversion in 60% of patients compared to 20% with sotalol (p = 0.009) [1]. Another study in 61 patients with acute atrial fibrillation (<48 hours) reported conversion rates of 86% with quinidine versus 52% with sotalol (p < 0.0001), with a faster mean time to conversion of 4.0 ± 2.9 hours versus 10.2 ± 7.6 hours (p < 0.01) [2]. These findings establish quinidine's superior efficacy for pharmacologic cardioversion of atrial fibrillation.

Cardiology Atrial Fibrillation Antiarrhythmic Drugs

Comparative Safety and Tolerability: Quinidine vs. Procainamide in Ventricular Arrhythmias

A prospective comparison of intravenous quinidine gluconate and intravenous procainamide in 65 patients undergoing electrophysiologic testing found that both agents had similar efficacy in suppressing inducible ventricular tachyarrhythmias (22% with quinidine vs. 24% with procainamide) [1]. However, 13% of patients assigned to quinidine gluconate were unable to complete the infusion due to adverse effects, compared to 0% with procainamide (p = 0.05) [1]. This indicates that while quinidine is an effective alternative, its use may be limited by a higher incidence of infusion-related intolerance.

Cardiology Ventricular Arrhythmias Drug Safety

Unique Indication: Quinidine in Brugada Syndrome

Quinidine is uniquely positioned as the only effective pharmacologic therapy for preventing ventricular arrhythmias in high-risk patients with Brugada syndrome, a condition for which other antiarrhythmics are contraindicated or ineffective [1]. In a study of 25 patients with Brugada syndrome, quinidine prevented ventricular fibrillation induction in 22 of 25 patients (88%) [2]. Long-term follow-up showed that quinidine suppressed spontaneous arrhythmias in all patients, with no deaths during a mean follow-up of 30 months [2]. This establishes quinidine as a critical, and in many cases, life-saving option for patients ineligible for or refusing implantable cardioverter-defibrillator (ICD) therapy.

Cardiology Brugada Syndrome Pharmacogenomics

Comparative Antimalarial Activity: Quinidine vs. Quinine

Quinidine, the dextrorotatory isomer of quinine, demonstrates comparable or superior in vitro antimalarial activity against Plasmodium falciparum [1]. While both drugs act as blood schizonticides, quinidine has been shown to be more potent in some strains, with an IC50 ranging from 10 to 100 ng/mL [2]. Despite this, intravenous quinidine was historically used for severe malaria when artesunate was unavailable, but artesunate is now preferred due to its superior safety profile and more rapid parasite clearance [3]. The role of quinidine in malaria is now largely historical, but its potency remains a key differentiator from quinine in specific research contexts.

Infectious Disease Malaria Antimalarial Drugs

Optimal Application Scenarios for Quinaglute (Quinidine Gluconate) Based on Quantitative Evidence


Pharmacologic Cardioversion of Atrial Fibrillation

Given its superior efficacy over sotalol (60% vs. 20% conversion, p=0.009 [1]), quinidine gluconate is the agent of choice when rapid pharmacologic cardioversion of persistent atrial fibrillation is required. The sustained-release formulation of Quinaglute provides a convenient once-daily dosing option, though careful monitoring for QT prolongation is essential.

Maintenance of Sinus Rhythm Post-Cardioversion

The more constant plasma levels provided by quinidine gluconate, with reduced peak-to-trough fluctuation compared to quinidine sulfate [1], make it suitable for long-term maintenance of sinus rhythm after electrical or pharmacologic cardioversion. This minimizes the risk of breakthrough arrhythmias due to subtherapeutic troughs and reduces the incidence of peak-related adverse effects.

Management of Brugada Syndrome

In high-risk patients with Brugada syndrome who are ineligible for or refuse an implantable cardioverter-defibrillator (ICD), quinidine gluconate is the only proven pharmacologic intervention to prevent ventricular arrhythmias [1]. Its unique ability to suppress ventricular fibrillation induction (88% prevention rate [2]) makes it indispensable in specialized electrophysiology clinics.

Parenteral Antiarrhythmic Therapy in Acute Settings

Intravenous quinidine gluconate serves as a reasonable alternative to intravenous procainamide for the acute management of ventricular tachyarrhythmias in electrophysiology labs, with comparable efficacy (22% vs. 24% suppression of inducible VT [1]). However, the higher rate of infusion-related adverse events (13% vs. 0%) necessitates careful patient selection and monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinaglute

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.